Paramethadione-d3

Quantitative bioanalysis Stable isotope dilution LC-MS/MS

Quantifying paramethadione in plasma without a matched deuterated internal standard compromises FDA/EMA bioanalytical validation due to isobaric interference and matrix effects. Paramethadione-d3 (≥95% purity, MW 160.19) resolves this with a +3.02 Da mass shift for independent MRM channel integration. • Enables simultaneous quantification of parent drug and active metabolite EMO via differential mass channels - unattainable with unlabeled standards. • Compensates for extraction recovery variability, ion suppression, and instrument drift across sample batches. • Supports forensic toxicology differentiation of paramethadione from trimethadione in post-mortem specimens. Supplied as an analytical reference standard for research use only; not for diagnostic or therapeutic applications.

Molecular Formula C₇H₈D₃NO₃
Molecular Weight 160.19
Cat. No. B1154652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParamethadione-d3
Synonyms3,5-Dimethyl-5-ethyloxazolidine-2,4-dione-d3;  5-Ethyl-3,5-dimethyloxazolidine-2,4-dione-d3;  Paradione-d3;  Parametadione-d3; 
Molecular FormulaC₇H₈D₃NO₃
Molecular Weight160.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paramethadione-d3 Internal Standard for Bioanalysis


Paramethadione-d3 (MW 160.19 g/mol, C₇H₈D₃NO₃) is the tri-deuterated isotopologue of the oxazolidinedione-class anticonvulsant paramethadione (MW 157.17 g/mol, C₇H₁₁NO₃), differing by the substitution of three hydrogen atoms with deuterium on the N-methyl group . The parent compound, paramethadione (brand name Paradione), was approved by the FDA in 1949 for the treatment of absence (petit mal) seizures and acts by reducing T-type calcium currents in thalamic neurons [1]. Paramethadione-d3 is specifically designed as a stable isotope-labeled internal standard for liquid chromatography–mass spectrometry (LC-MS) and HPLC methods, enabling accurate quantification and metabolic tracing of paramethadione in biological matrices.

Deuterium-labeled ISTD
+3.02 Da mass shift for LC-MS/MS
Matched analyte pair
Paramethadione & active metabolite EMO
Analytical grade
≥95% purity, N-CD₃ position

Why Generic Internal Standards Fail for Paramethadione


In LC-MS/MS-based quantification, the internal standard must mimic the analyte's extraction recovery, ionization efficiency, and chromatographic retention while remaining spectrometrically distinguishable. Unlabeled paramethadione cannot serve as an internal standard because it is indistinguishable from endogenous analyte, leading to signal convolution and inaccurate quantitation. Structural analogs (e.g., trimethadione, ethosuximide) may exhibit differential ionization suppression, recovery, or retention time shifts, introducing systematic bias. Deuterated paramethadione-d3, with a +3.02 Da mass shift and near-identical physicochemical properties, is specifically required to meet the FDA's bioanalytical method validation guidance for stable isotope-labeled internal standards [1].

Unlabeled paramethadione
Isobaric with the analyte; cannot be discriminated in SIM or MRM modes, precluding effective matrix-effect compensation.
Trimethadione-based ISTD
Different renal elimination pathway; compound-specific clearance may not transfer, limiting kidney-dependent PK interpretation.
Class-level oxazolidinedione IS
Extraction recovery, ionization efficiency, and matrix effects are compound-specific; class substitution may shift quantification accuracy.

Paramethadione-d3 Differentiation Evidence


Mass Shift Discrimination vs. Unlabeled Paramethadione

Paramethadione-d3 provides a nominal mass shift of +3.02 Da relative to unlabeled paramethadione (MW 157.17 → 160.19), ensuring baseline-resolved detection in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes without isotopic cross-talk interfering with the analyte's quantification channel . Generic structural analog internal standards (e.g., trimethadione, MW 143.14) differ by ≥14 Da, which introduces differential fragmentation patterns and ion suppression effects absent in the co-eluting deuterated isotopologue.

Mass Shift
Head-to-head
+3.02 DaΔm/z [M+H]⁺: 161.19 vs 158.17
Supports MRM channel discrimination
Exceeds 3 amu threshold; N-CD₃ labeling
Quantitative bioanalysis Stable isotope dilution LC-MS/MS

Renal Elimination Pathway vs. Trimethadione

Commercial paramethadione-d3 is supplied with isotopic enrichment typically exceeding 99 atom% D at the N-CD₃ position, as specified by Toronto Research Chemicals (TRC) and Clearsynth . By comparison, non-certified or partially deuterated paramethadione preparations (e.g., D₁ or D₂ variants) can exhibit as low as 90–95% isotopic purity, generating mixed isotope clusters that complicate spectral deconvolution and degrade the lower limit of quantitation (LLOQ).

Renal Pathway
Head-to-head
Kidney-dependent effect presentTrimethadione: no significant effect
Compound-specific elimination context
Rat MES model; nephrectomy study
Isotopic purity Stable isotope-labeled internal standard Method validation

Metabolite Accumulation Kinetics

Paramethadione-d3 is offered with a minimum chemical purity specification of 95% (HPLC) by multiple suppliers including AK Scientific and TRC . In contrast, USP-grade unlabeled paramethadione reference standards typically specify ≥98% purity. While the deuterated standard's purity is marginally lower (a common trade-off in labeled-compound synthesis), its value as an internal standard does not require pharmacopeial-grade purity because the internal standard is added at a known concentration; residual non-deuterated paramethadione impurity (<5%) does not compromise quantitation when the internal standard is used at concentrations substantially below the expected analyte range.

Metabolite Kinetics
Cross-study comparable
t½ ratio ~10–20×EMO metabolite t½: 7–14 days vs parent ~16 h
Supports dual-analyte quantification
Single 300-mg oral dose; human subjects
Chemical purity Reference standard qualification Pharmacopeial compliance

Clinical Efficacy and Side-Effect Profile vs. Trimethadione

The parent compound paramethadione was developed specifically to address the significant adverse effect burden of trimethadione (Tridione), the first-in-class oxazolidinedione. In a 2-year clinical study of 85 patients, paramethadione demonstrated a markedly lower side-effect profile than trimethadione, while 80% of patients maintained a good therapeutic response [1]. This clinical differentiation directly motivates the need for a paramethadione-specific deuterated internal standard (rather than trimethadione-d3, which is not commercially available) in any pharmacokinetic, bioequivalence, or forensic study involving paramethadione.

Comparator Endpoints
Trial context
~80% response rate reportedvs trimethadione; lower side-effect profile reported
Reported comparator endpoint context
85-patient cohort; 2-year follow-up
Oxazolidinedione anticonvulsant Clinical differentiation Absence seizure

Isotopic Purity and Stability Specifications

A survey of major stable isotope suppliers (TRC, Clearsynth, MuseChem, Biozol, Alfa Chemistry) reveals that paramethadione-d3 is the sole deuterated internal standard specifically cataloged for paramethadione quantification . No trimethadione-d3, ethosuximide-d₉, or other deuterated oxazolidinedione analog is listed as a direct alternative. This de facto supply monopoly means method developers must either procure paramethadione-d3 or resort to non-deuterated structural analog internal standards, which violate the co-elution and ionization-similarity requirements of modern LC-MS/MS bioanalysis.

Isotopic Purity
Class-level
≥95% chemical purityN-CD₃ localization; storage -20°C
Supports ISTD procurement context
Verify isotopic enrichment before use
Commercial availability Stable isotope-labeled compound sourcing Bioanalytical method development

Paramethadione-d3 Applications


LC-MS/MS Method Development for Pharmacokinetics

In FDA-compliant bioanalytical method validation, paramethadione-d3 serves as the stable isotope-labeled internal standard for LC-MS/MS quantification of paramethadione in human plasma. The +3 Da mass shift and >99% isotopic enrichment ensure that the lower limit of quantitation (LLOQ) achieves the ≤20% CV and ±20% accuracy criteria required by the 2018 Bioanalytical Method Validation Guidance. The 80% clinical response rate of paramethadione (vs. trimethadione) underscores the therapeutic relevance of accurate concentration measurement for generic formulation development [1].

Forensic Toxicology Confirmation

Forensic laboratories utilize paramethadione-d3 to confirm and quantify paramethadione in post-mortem blood, urine, and vitreous humor by LC-MS/MS. The deuterated internal standard corrects for matrix effects common in decomposed samples, which can exceed 30% ion suppression when using non-deuterated analogs. Given that paramethadione is associated with fetal trimethadione syndrome [1], accurate quantification in maternal and fetal matrices is critical in medicolegal investigations.

In Vitro Metabolism and CYP2C9 Phenotyping

Paramethadione is metabolized by hepatic CYP2C9 via N-demethylation, generating the active metabolite N-desmethylparamethadione. Paramethadione-d3 enables precise quantification of parent drug depletion and metabolite formation in human liver microsome and hepatocyte incubation studies. The deuterium label at the N-CD₃ position is strategically placed at the site of metabolism, allowing researchers to monitor the kinetic isotope effect (if any) on the N-demethylation rate, which is negligible with three deuterium atoms but could become significant if fewer labels were present [1].

Renal Clearance Mechanism Studies

Pharmaceutical quality control laboratories employ paramethadione-d3 as an internal standard for quantifying residual solvents, related substances, and degradation products in paramethadione active pharmaceutical ingredient (API) batches. The ≥95% chemical purity specification, while lower than the ≥98% USP standard for unlabeled paramethadione, is acceptable because the internal standard is spiked at a fixed, known concentration; however, procurement officers should verify lot-specific CoA impurity profiles [1].

Application
Selection Property
Validation Focus
PK bioanalysis research
Matched +3 Da deuterated ISTD
Bioanalytical validation review
Forensic toxicology research
Analyte-specific oxazolidinedione ISTD
Oxazolidinedione discrimination context
CYP2C9 metabolism studies
N-CD₃ label for demethylation tracking
In vitro metabolite profiling
Renal elimination research
Kidney-pathway matched ISTD
Renal clearance endpoint context
Quote Request

Request a Quote for Paramethadione-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.